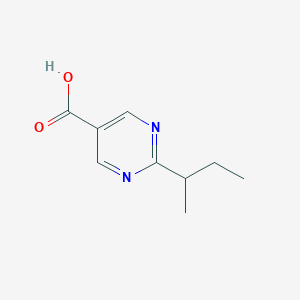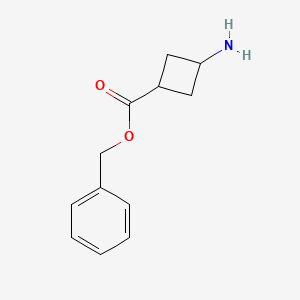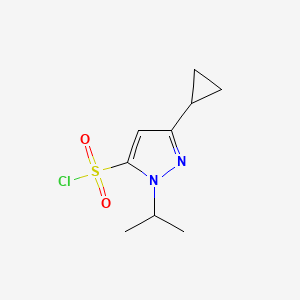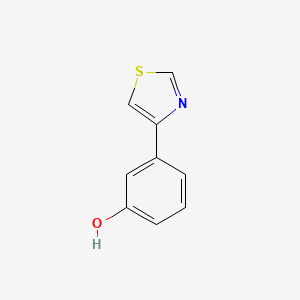
3-(1,3-Thiazol-4-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Thiazol-4-yl)phenol is an organic compound that features a thiazole ring attached to a phenol group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-4-yl)phenol typically involves the formation of the thiazole ring followed by its attachment to a phenol group. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, this compound can be synthesized by reacting 4-chlorophenol with thioamide in the presence of a base under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-(1,3-Thiazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, while nucleophilic substitution can take place at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield benzoquinones, while substitution reactions can introduce various functional groups onto the phenol or thiazole rings.
科学的研究の応用
3-(1,3-Thiazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of dyes, pigments, and chemical reaction accelerators.
作用機序
The mechanism of action of 3-(1,3-Thiazol-4-yl)phenol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the phenol group can participate in redox reactions, contributing to its antioxidant properties .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole ring.
Uniqueness
3-(1,3-Thiazol-4-yl)phenol is unique due to the presence of both a thiazole ring and a phenol group, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C9H7NOS |
|---|---|
分子量 |
177.22 g/mol |
IUPAC名 |
3-(1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C9H7NOS/c11-8-3-1-2-7(4-8)9-5-12-6-10-9/h1-6,11H |
InChIキー |
FSDVYBGJPOICOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=CSC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


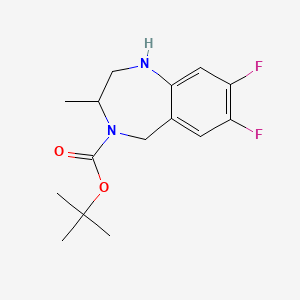
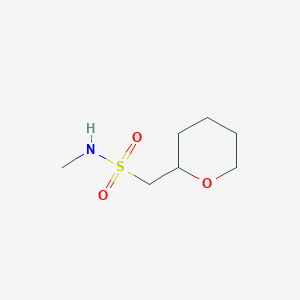
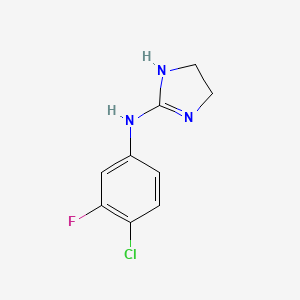
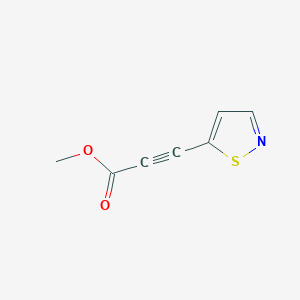
![3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13177348.png)
![tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13177352.png)
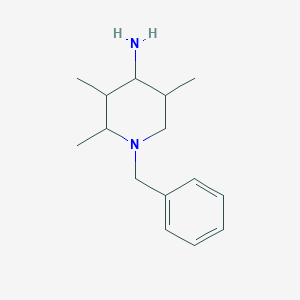
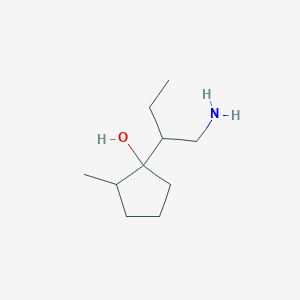
methanol](/img/structure/B13177395.png)
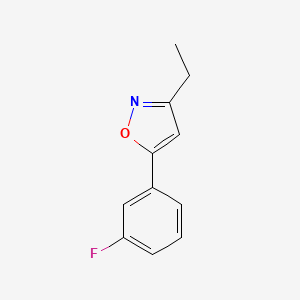
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate](/img/structure/B13177413.png)
